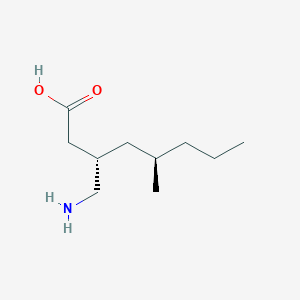![molecular formula C24H26BrClN6O10 B12728551 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate CAS No. 93965-01-6](/img/structure/B12728551.png)
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azo compound: The synthesis begins with the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 5-acetylamino-2-ethoxyaniline to form the azo compound.
Introduction of the acetyloxy group: The azo compound is then reacted with chloroacetic acid in the presence of a base to introduce the acetyloxy group.
Final assembly: The final step involves the reaction of the intermediate with 2-(acetyloxy)ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products include nitro and bromo derivatives.
Reduction: Products include amine derivatives.
Substitution: Products include substituted chloroacetate derivatives.
科学研究应用
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate
- 2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl acetate
Uniqueness
2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethoxy group, in particular, differentiates it from similar compounds and may influence its solubility, reactivity, and biological activity.
属性
CAS 编号 |
93965-01-6 |
|---|---|
分子式 |
C24H26BrClN6O10 |
分子量 |
673.9 g/mol |
IUPAC 名称 |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl 2-chloroacetate |
InChI |
InChI=1S/C24H26BrClN6O10/c1-4-40-22-12-19(28-29-24-17(25)9-16(31(36)37)10-21(24)32(38)39)18(27-14(2)33)11-20(22)30(5-7-41-15(3)34)6-8-42-23(35)13-26/h9-12H,4-8,13H2,1-3H3,(H,27,33) |
InChI 键 |
FNKHTULLWWVLBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


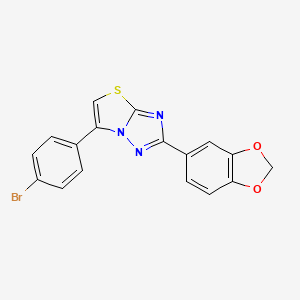
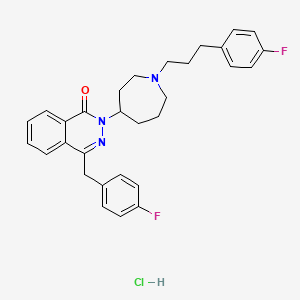

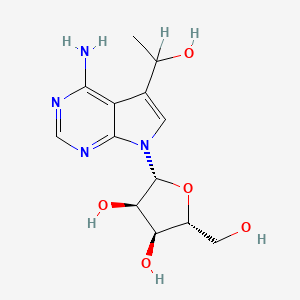
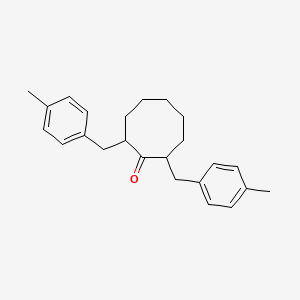

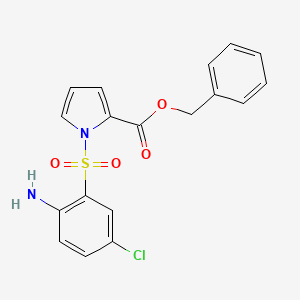
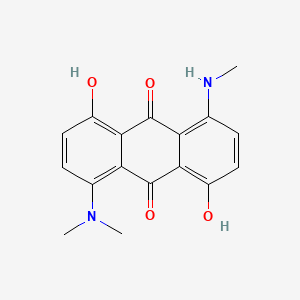
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
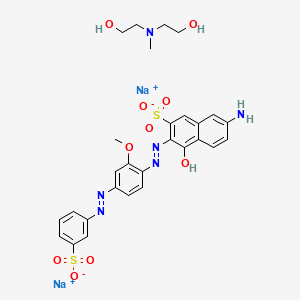


![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
